molecular formula C18H18F3N5O2S B2934070 2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1040666-82-7

2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2934070
CAS RN: 1040666-82-7
M. Wt: 425.43
InChI Key: GZFICXOWJXGJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of [1,2,4]triazolo [4,3-a]pyrazine . It is a potential c-Met kinase inhibitor . The compound is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The compound contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often described as having an electronegativity intermediate between fluorine and chlorine .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available resources, similar compounds have been involved in catalytic protodeboronation of alkyl boronic esters .

Scientific Research Applications

Synthesis and Chemical Properties

Compounds with structural similarities to 2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide are synthesized for their unique chemical properties and biological activities. For instance, the reaction of 6-(tert-butyl)-3-hydrazino-1,2,4-triazin-5(2H)-one with various carbonyl compounds yields corresponding hydrazones, showcasing the versatility of triazinones in organic synthesis. These reactions underscore the potential for creating diverse derivatives with modified biological activities (Mironovich & Ivanov, 2003).

Pharmacological Applications

Triazolo and pyridazine derivatives have been explored for their pharmacological applications, including their roles as anti-inflammatory, antihistaminic, and coronary vasodilating agents. For example, [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines evaluated for antihistaminic activity and inhibitory effect on eosinophil infiltration showed promising pharmacological profiles. Compounds with cyclic amines incorporated at specific positions exhibit both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, highlighting their potential in treating allergic conditions (Gyoten et al., 2003).

Antiviral and Antimicrobial Activities

The synthesis and evaluation of novel triazolo[4,3-b]pyridazine derivatives for their antiviral activities, particularly against hepatitis-A virus (HAV), have been reported. Some compounds showed promising effects on HAV, with specific derivatives demonstrating significant virus count reduction. This suggests the potential application of these compounds in antiviral therapies (Shamroukh & Ali, 2008).

Insecticidal Applications

The insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, showcases another application area. These studies aim to discover new, effective insecticidal agents, highlighting the broad spectrum of applications for compounds in this chemical class (Fadda et al., 2017).

Mechanism of Action

The compound is a potential c-Met kinase inhibitor . c-Met kinase is a protein that plays a crucial role in cellular growth, morphogenesis, and survival. Inhibiting this protein can help control the growth of cancer cells .

properties

IUPAC Name

2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5O2S/c1-17(2,3)29-15-9-8-13-23-25(16(28)26(13)24-15)10-14(27)22-12-7-5-4-6-11(12)18(19,20)21/h4-9H,10H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFICXOWJXGJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=NN2C(=NN(C2=O)CC(=O)NC3=CC=CC=C3C(F)(F)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

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